molecular formula C8H6ClF3 B1349371 2-Chloro-4-methylbenzotrifluoride CAS No. 74483-46-8

2-Chloro-4-methylbenzotrifluoride

Cat. No. B1349371
CAS RN: 74483-46-8
M. Wt: 194.58 g/mol
InChI Key: OHDYNLHQHOFWGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, paper describes the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process. Similarly, paper outlines a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which involves nitration, esterification, and reduction steps. These methods could potentially be adapted for the synthesis of 2-Chloro-4-methylbenzotrifluoride by incorporating a methyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often determined using spectroscopic methods and computational chemistry. For example, paper uses DFT calculations to determine the structural parameters of certain dyes and compares them with X-ray data of similar molecules. Paper also uses DFT methods to analyze the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which could provide insights into the electronic structure of 2-Chloro-4-methylbenzotrifluoride due to the presence of a chloro and a methyl group on the benzene ring.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is influenced by the presence of electron-withdrawing groups such as chloro and trifluoromethyl groups. Paper discusses the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic synthesis, indicating that chloro and fluoro groups can be reactive sites for further chemical transformations. This suggests that 2-Chloro-4-methylbenzotrifluoride may also undergo various chemical reactions at the chloro and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are closely related to their molecular structure. Paper describes the crystal structure and biological activity of a chlorobenzaldehyde derivative, which could be relevant to understanding the properties of 2-Chloro-4-methylbenzotrifluoride. The presence of halogen atoms can affect the boiling point, melting point, and solubility of the compound. Additionally, the electronic properties such as HOMO and LUMO energies, discussed in paper , are important for understanding the reactivity and stability of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives

    A study described the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, demonstrating the utility of 2-Chloro-4-methylbenzotrifluoride derivatives in medicinal chemistry as potentially stable alternatives to benzodioxole fragments (Catalani, Paio, & Perugini, 2010).

  • Characterization of Trifluoromethyl-Substituted Compounds

    Research analyzed the structures of various trifluoromethyl-substituted compounds, including those related to 2-Chloro-4-methylbenzotrifluoride, providing insights into their chemical properties and potential applications (Li et al., 2005).

Advanced Materials and Chemical Interactions

  • Palladium Complexes

    A study on palladium(II) complexes with a novel chelating iminocarbene ligand showed potential applications in material science and catalysis, highlighting the versatility of 2-Chloro-4-methylbenzotrifluoride derivatives (Frøseth, Dhindsa, Røise, & Tilset, 2003).

  • Phototransformation Studies

    The phototransformation of 4-chloro-2-methylphenol, a compound related to 2-Chloro-4-methylbenzotrifluoride, was studied, providing insights into environmental interactions and degradation processes (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Molecular and Crystallographic Analysis

  • Molecular Structure Analysis

    Research on 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, focused on its molecular structure, providing a framework for understanding similar compounds' physical and chemical properties (Kumar et al., 2014).

  • Charge Density Analysis

    A study on heterohalogen and homohalogen intermolecular interactions in molecular crystals, including compounds similar to 2-Chloro-4-methylbenzotrifluoride, offered detailed insights into molecular interactions and electronic properties (Hathwar & Row, 2011).

Future Directions

The future directions for 2-Chloro-4-methylbenzotrifluoride are not explicitly mentioned in the search results. However, related compounds such as trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future2.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYNLHQHOFWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371483
Record name 2-Chloro-4-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylbenzotrifluoride

CAS RN

74483-46-8
Record name 2-Chloro-4-methylbenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylbenzotrifluoride
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